2-Chloro-N-(6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)acetamide
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Overview
Description
2-Chloro-N-(6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)acetamide is an organic compound that belongs to the class of acetamides It features a chloro group, a fluoro group, and a methyl group attached to an indane moiety, making it a unique and complex molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 6-fluoro-2-methyl-2,3-dihydro-1H-indene.
Chlorination: The indene derivative is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Acetamidation: The chlorinated intermediate is then reacted with acetamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while oxidation can produce a ketone or carboxylic acid.
Scientific Research Applications
2-Chloro-N-(6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro groups can enhance its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-methyl-2,3-dihydro-1H-inden-1-yl)acetamide: Lacks the fluoro group, which may affect its biological activity.
N-(6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)acetamide: Lacks the chloro group, potentially altering its reactivity and applications.
Uniqueness
The presence of both chloro and fluoro groups in 2-Chloro-N-(6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)acetamide makes it unique compared to its analogs
Properties
IUPAC Name |
2-chloro-N-(6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO/c1-7-4-8-2-3-9(14)5-10(8)12(7)15-11(16)6-13/h2-3,5,7,12H,4,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIQRHVZIILYNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1NC(=O)CCl)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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